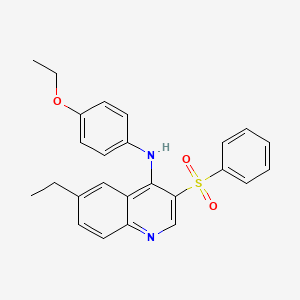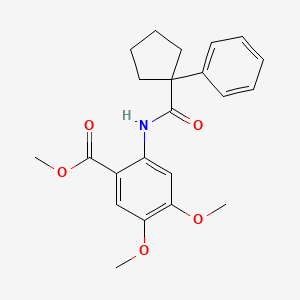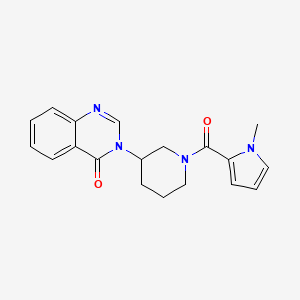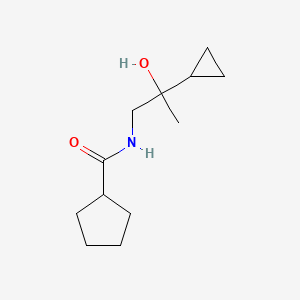
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a chemically synthesized molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonyl piperidine derivatives and their synthesis, crystal structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of sulfonyl piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . This method suggests that the synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine could potentially follow a similar pathway, with appropriate substitutions on the benzhydryl ring and the piperidine nitrogen.
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives can be elucidated using spectroscopic techniques and X-ray crystallography . These compounds often crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperidine ring. The geometry around the sulfur atom is typically tetrahedral. It is reasonable to assume that 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine would also adopt a similar conformation and geometry.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl piperidine derivatives can involve substitutions at various positions, including the oxygen atom of the sulfonyl group . These reactions are often carried out in the presence of bases like sodium hydride and solvents such as dimethyl formamide. The presence of electrophilic sites on the molecule, such as the sulfonyl group, suggests that 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine could undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are influenced by the nature of their substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and biological activity . The dimethoxy and dimethylpyrazolyl groups in 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine are likely to contribute to its overall physicochemical profile and could potentially enhance its biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine" have been explored in several studies. For instance, the process involves the synthesis of complex molecules through specific reactions and their subsequent characterization using spectroscopic techniques and X-ray crystallography. These studies provide foundational knowledge on the chemical properties and structural configurations of these compounds, which is crucial for understanding their potential applications in various fields of research (Naveen et al., 2015).
Anticancer Activity
Research has also been conducted on the anticancer properties of compounds structurally similar to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine". These studies assess the compounds' efficacy against various cancer cell lines, contributing to the development of potential anticancer agents. Such research is essential for identifying new therapeutic strategies and compounds with high efficacy in cancer treatment (Turov, 2020).
Antimicrobial Activity
The antimicrobial potential of compounds with a similar structure has been evaluated against a range of pathogens. These studies aim to discover new antimicrobial agents that can be used to combat various bacterial and fungal infections. The exploration of such compounds contributes to addressing the growing concern of antimicrobial resistance and the need for novel antibiotics (Vinaya et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine" has revealed their potential in scavenging free radicals. These findings are significant for the development of treatments for diseases caused by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer (Gouda, 2012).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-11-15(2)22(20-14)13-16-7-9-21(10-8-16)27(23,24)17-5-6-18(25-3)19(12-17)26-4/h5-6,11-12,16H,7-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAKVZOOJYHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)






![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)
